1-Benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine oxalate is a chemical compound that belongs to the piperazine class It is characterized by the presence of a benzyl group, an ethylphenoxyethyl moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine;oxalic acid typically involves the reaction of 1-benzylpiperazine with 3-ethylphenoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and ethylphenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or ethylphenoxy derivatives.
Scientific Research Applications
1-Benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: A stimulant of the piperidine class with similar structural features.
Vanoxerine: A dopamine reuptake inhibitor with a piperazine core.
GBR-12,935: Another piperazine derivative with dopamine reuptake inhibitory properties.
Uniqueness
1-Benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine oxalate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C2H2O4/c1-2-19-9-6-10-21(17-19)24-16-15-22-11-13-23(14-12-22)18-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,17H,2,11-16,18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGBEQUGYDJUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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